Vadimezan sodium

STING pathway species selectivity innate immunity

Procure Vadimezan sodium (CAS 129095-08-5) for exclusive murine STING pathway interrogation without confounding human STING signaling. The sodium salt offers 6.67 mg/mL solubility in 7.5% NaHCO₃ vs. water-insoluble free acid, ensuring accurate in vivo dosing. Its dual VDA/STING mechanism is tubulin-independent, making it the essential control for cytoskeletal disruption studies and a clinically validated backbone for NSCLC combination research. Substitute only if experimental validity is not a priority.

Molecular Formula C17H13NaO4
Molecular Weight 304.27 g/mol
CAS No. 129095-08-5
Cat. No. B1629966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVadimezan sodium
CAS129095-08-5
Molecular FormulaC17H13NaO4
Molecular Weight304.27 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)[O-])C.[Na+]
InChIInChI=1S/C17H14O4.Na/c1-9-6-7-13-15(20)12-5-3-4-11(8-14(18)19)17(12)21-16(13)10(9)2;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1
InChIKeyCUHSZPRXKQDLCJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vadimezan Sodium (CAS 129095-08-5) Procurement Guide: Preclinical STING Agonist and Vascular Disrupting Agent for Murine Oncology Models


Vadimezan sodium (also known as DMXAA, ASA404) is a fused tricyclic analogue of flavone acetic acid that functions as both a tumor-vascular disrupting agent (tumor-VDA) and a murine-specific agonist of the stimulator of interferon genes (STING) pathway [1]. The compound induces acute collapse of tumor vasculature through endothelial apoptosis, increased vascular permeability, and cytokine release (including TNF-α, serotonin, and type I interferons), resulting in hemorrhagic tumor necrosis in murine models while sparing normal vasculature [2]. Importantly, a single amino acid difference at position S162 in the cyclic-dinucleotide-binding domain of STING renders the compound exclusively active against murine STING, with no binding or signaling activity on human STING [3]. The sodium salt formulation (CAS 129095-08-5, molecular formula C17H13NaO4, molecular weight 304.28) provides enhanced aqueous solubility compared to the free acid form (CAS 117570-53-3), making it the preferred form for in vivo administration and formulation development [4].

Why Vadimezan Sodium Cannot Be Interchanged with Human-Active STING Agonists or Other Vascular Disrupting Agents


Substituting Vadimezan sodium with other STING agonists (e.g., ADU-S100, diABZI, MK-1454) or alternative vascular disrupting agents (e.g., combretastatin A-4 phosphate, CA4P) introduces fundamental experimental confounds that invalidate cross-study comparisons. First, Vadimezan is strictly murine STING-specific with zero activity on human STING, whereas cyclic dinucleotide (CDN)-based agonists like ADU-S100 and MK-1454 activate both human and murine STING, and non-nucleotide agonists like diABZI show potent human STING activation with EC50 values of 130 nM . Second, Vadimezan exerts dual pharmacological effects—STING-mediated immune activation combined with direct vascular endothelial disruption—a mechanistic profile absent in pure STING agonists that lack VDA activity [1]. Third, among VDAs, Vadimezan acts through a flavonoid-based mechanism distinct from tubulin-binding agents like CA4P; head-to-head studies demonstrate that DMXAA exhibits no direct anti-microtubule activity, whereas CA4P potently disrupts microtubule polymerization [2]. Fourth, the sodium salt formulation (CAS 129095-08-5) provides unique solubility properties (7.5% sodium bicarbonate: 6.67 mg/mL) that differ substantially from the free acid form (CAS 117570-53-3; DMSO: 4 mg/mL, water insoluble), directly affecting in vivo dosing accuracy and formulation compatibility [3]. These irreconcilable mechanistic and species-selectivity differences make generic substitution scientifically invalid for murine oncology models.

Vadimezan Sodium Quantitative Differentiation Evidence: Comparative Data for Informed Procurement


Murine-Specific STING Activation: Vadimezan vs. Human-Active STING Agonists

Vadimezan sodium demonstrates absolute species specificity for murine STING with zero detectable binding or signaling activity on human STING [1]. In direct comparative studies using isothermal titration calorimetry (ITC), DMXAA binds to murine STING with a Kd of 130 nM, whereas human STING shows no measurable binding [2]. This contrasts sharply with human-active STING agonists such as diABZI (STING agonist-1), which exhibits potent activation of both human STING (EC50 = 130 nM) and murine STING (EC50 = 186 nM) . Additionally, cyclic dinucleotide agonists including ADU-S100 and MK-1454 activate STING across species, demonstrating broad utility but lacking the murine-specificity required for certain knockout/rescue experimental designs [3]. The single amino acid difference at S162 in the cyclic-dinucleotide-binding pocket of murine STING is the molecular determinant of this exclusive species selectivity [1].

STING pathway species selectivity innate immunity preclinical model validation

Dual-Action Vascular Disruption: Vadimezan vs. Pure STING Agonists

Unlike pure STING agonists such as ADU-S100 and diABZI, which function exclusively through STING-mediated immune activation, Vadimezan sodium exerts a dual mechanism that includes direct vascular endothelial disruption via DT-diaphorase inhibition . In cell-free assays, DMXAA competitively inhibits DT-diaphorase with a Ki of 20 μM and an IC50 of 62.5 μM, a biochemical activity absent in CDN-based STING agonists [1]. This VDA activity induces acute tumor vascular collapse within hours of administration—characterized by increased endothelial permeability, endothelial apoptosis, and rapid cessation of tumor blood flow—independent of STING-mediated cytokine induction [2]. Comparative cytotoxicity profiling demonstrates that DMXAA exhibits no cytotoxicity below 100 μg/mL in murine macrophage and sarcoma cell lines, a safety margin comparable to ADU-S100 (non-cytotoxic below 200 μg/mL) but distinct from MSA-2, which is cytotoxic above 10 μg/mL [3]. The temporal sequence of vascular disruption (onset within 1 hour) versus immune activation (cytokine induction at 2-6 hours) confirms the distinct and complementary nature of these two pharmacological activities [2].

tumor vasculature vascular disrupting agent anti-angiogenesis tumor necrosis

Mechanism of Vascular Disruption: Vadimezan vs. Tubulin-Binding VDAs (CA4P)

Head-to-head mechanistic comparison between Vadimezan (DMXAA) and combretastatin A-4 phosphate (CA4P) reveals fundamentally distinct molecular targets underlying their VDA activity [1]. Using time-lapse imaging and cytoskeletal integrity assays in human umbilical vein endothelial cells (HUVEC), DMXAA exhibited no direct anti-microtubule activity, whereas CA4P potently disrupted microtubule polymerization [1]. DMXAA also demonstrated no effect on the actin cytoskeleton, confirming a clean mechanistic separation from tubulin-binding VDAs at the molecular level [2]. The vascular disruption induced by DMXAA proceeds through a cascade involving serotonin release, TNF-α induction, and nitric oxide signaling, culminating in endothelial apoptosis and hemorrhagic necrosis without direct cytoskeletal interference [3]. In murine tumor models, both compound classes increase vascular permeability; however, DMXAA induces more pronounced massive tumor necrosis compared to CA4P, which primarily causes vascular shutdown [1]. Comparative MRI and MRS analysis further reveals that DMXAA has a narrower window of activity compared to CA4P and ZD6126, with distinct perfusion reduction kinetics and metabolic profiles [4].

cytoskeleton microtubule endothelial apoptosis vascular disrupting agents

Clinical Safety and Tolerability: Vadimezan Combination Therapy vs. Anti-Angiogenic Agents

Phase II and III clinical trial data for ASA404 (Vadimezan) in combination with carboplatin and paclitaxel establish a distinct safety profile relative to anti-angiogenic agents like bevacizumab [1]. In a randomized Phase II study of 1800 mg/m² ASA404 combined with carboplatin/paclitaxel in previously untreated advanced NSCLC (n=73), the combination produced a median overall survival of 14.0 months compared to 8.8 months for chemotherapy alone—a survival advantage of 5.2 months that was comparable to that achieved with bevacizumab but with minimal additional toxicity [2]. Pharmacokinetic analysis from a Phase I study in Japanese NSCLC patients (n=15) demonstrated that plasma AUC of total ASA404 increased in a mostly dose-proportional manner across doses of 600-1800 mg/m², with dose-dependent elevation of plasma 5-HIAA by 116% at 1200 mg/m² and 204% at 1800 mg/m² [3]. Dose-limiting toxicities were observed in 2 of 15 patients (Grade 3 febrile neutropenia at 1200 mg/m² and Grade 3 QT prolongation at 1800 mg/m²), with an incidence ≤1/3 [3]. The most frequently reported adverse events—injection site pain, peripheral sensory neuropathy, alopecia, neutropenia, nausea—were similar to those seen in chemotherapy-alone regimens [3]. The Phase III ATTRACT-1 trial (n=1299) ultimately showed no overall survival benefit (median OS: 13.4 vs. 12.7 months; HR = 1.01) in the broader NSCLC population, but the compound was generally well tolerated, confirming the absence of overlapping vascular toxicities seen with anti-VEGF agents [4].

combination chemotherapy toxicity profile NSCLC pharmacokinetics

Sodium Salt Formulation: Solubility Advantage vs. Free Acid Form

The sodium salt of Vadimezan (CAS 129095-08-5; molecular formula C17H13NaO4; molecular weight 304.28) provides significant formulation advantages over the free acid form (CAS 117570-53-3; C17H14O4; molecular weight 282.29) . The free acid exhibits poor aqueous solubility: DMSO solubility is approximately 4 mg/mL (14.16 mM) at 25°C, and it is insoluble in water and ethanol . In contrast, the sodium salt demonstrates markedly improved solubility in aqueous vehicles: 7.5% sodium bicarbonate solution achieves 6.67 mg/mL (ultrasonic-assisted), while DMSO solubility is 7.14 mg/mL (ultrasonic) [1]. For in vivo administration, the sodium salt formulation enables preparation at concentrations up to 30 mg/mL in suitable vehicles, substantially exceeding the free acid's aqueous solubility limitations . Lyophilized sodium salt powder remains stable for 36 months when stored desiccated at -20°C; reconstituted solutions in DMSO or DMF maintain potency for up to 3 months at -20°C [2]. This solubility differential is critical for achieving the clinically-relevant 1800 mg/m² dose in murine models, where limited injection volumes necessitate higher-concentration formulations [3].

formulation aqueous solubility in vivo dosing salt selection

Murine Antitumor Efficacy: DMXAA vs. Vehicle Control in Syngeneic Models

Preclinical efficacy data from syngeneic murine tumor models establish the quantitative antitumor activity of DMXAA in systems where its murine STING specificity is fully engaged [1]. In the Lewis lung carcinoma (LLC) ectopic transplantation model, DMXAA significantly inhibited both primary tumor growth and metastatic dissemination [1]. Compared with the vehicle control group, DMXAA treatment produced statistically significant reduction in metastatic burden (P<0.01), whereas the comparator agent sunitinib showed no effect on tumor metastasis in the same model [2]. In the KPC mouse model of pancreatic ductal adenocarcinoma, intratumoral administration of DMXAA (25 mg/kg every 9 days) induced tumor regression and promoted long-term survival exceeding 5 months, with re-challenge experiments confirming the establishment of protective immunological memory [3]. Mechanistically, DMXAA treatment was associated with improved tumor vascular normalization, amelioration of the hypoxic microenvironment, and enhanced cytotoxic T cell infiltration mediated by STING activation in cancer-associated fibroblasts [4]. These efficacy benchmarks validate DMXAA as a robust positive control for preclinical studies evaluating STING pathway activation, vascular disruption, and combination immunotherapy in immunocompetent murine models.

tumor growth inhibition metastasis Lewis lung carcinoma tumor regression

Vadimezan Sodium Optimal Use Cases: Research Applications Grounded in Comparative Evidence


Murine-Specific STING Pathway Activation and Species-Selectivity Studies

Researchers requiring exclusive activation of murine STING without confounding human STING signaling should procure Vadimezan sodium (CAS 129095-08-5). The compound's absolute species selectivity—binding murine STING with Kd = 130 nM while exhibiting zero binding or signaling on human STING—makes it the definitive tool compound for murine-specific STING pathway interrogation [1]. This property is essential for: (i) STING knockout/rescue experiments where human STING transgene expression must be distinguished from endogenous murine signaling; (ii) immunocompetent syngeneic tumor models where STING-mediated antitumor immunity is being evaluated; (iii) cross-species comparative pharmacology studies requiring a murine-selective positive control to benchmark human-active STING agonists like ADU-S100 or diABZI. The single amino acid difference at S162 in the murine STING binding pocket provides a genetically defined molecular basis for this selectivity, enabling precise experimental interpretation [1].

Dual-Mechanism Tumor Vascular Disruption and Immune Activation Models

Vadimezan sodium is uniquely suited for preclinical studies investigating the interplay between acute vascular disruption and sustained STING-mediated immune activation. Unlike pure STING agonists, Vadimezan combines DT-diaphorase inhibition (Ki = 20 μM, IC50 = 62.5 μM) with murine STING agonism, producing a temporal cascade: vascular permeability increases and endothelial apoptosis begin within 1 hour of administration, followed by cytokine induction (IFN-β, TNF-α) at 2-6 hours [2]. This dual mechanism enables experimental designs that cannot be replicated with single-mechanism agents. Recommended applications include: (i) combination therapy studies with chemotherapy or radiation where vascular priming may enhance drug delivery; (ii) immunocompetent murine models evaluating the contribution of vascular collapse versus immune cell infiltration to tumor regression; (iii) pharmacodynamic studies requiring distinct biomarkers for each mechanism (5-HIAA elevation for VDA activity; IRF3 phosphorylation and IFN-β induction for STING activation) [3].

Non-Tubulin Vascular Disruption in Cytoskeletal Mechanism Studies

For researchers dissecting vascular disrupting agent (VDA) mechanisms, Vadimezan provides a tubulin-independent VDA control essential for mechanistic clarity. Head-to-head studies in HUVEC confirm that DMXAA exhibits no direct anti-microtubule activity and no effect on the actin cytoskeleton, in stark contrast to tubulin-binding VDAs like combretastatin A-4 phosphate (CA4P) [4]. This clean mechanistic separation supports: (i) studies of endothelial apoptosis pathways independent of cytoskeletal disruption; (ii) combination experiments pairing DMXAA with microtubule-targeting agents (e.g., taxanes, vinca alkaloids) without overlapping cytoskeletal toxicity; (iii) investigation of serotonin/TNF-α/nitric oxide-mediated vascular collapse as a distinct VDA paradigm. The narrower window of activity for DMXAA compared to CA4P and ZD6126, as demonstrated by comparative MRI/MRS perfusion analysis, further distinguishes its pharmacodynamic profile and should inform dosing schedule design [5].

Validated Positive Control for Combination Chemo-Immunotherapy in Murine NSCLC Models

Vadimezan sodium serves as a clinically-validated positive control for combination studies in murine models of non-small cell lung cancer (NSCLC). The Phase II clinical regimen of 1800 mg/m² ASA404 combined with carboplatin/paclitaxel provides a well-characterized reference for preclinical experimental design: this combination achieved median overall survival of 14.0 months versus 8.8 months for chemotherapy alone in the clinical setting [6]. Researchers can leverage these clinical benchmarks to: (i) calibrate murine dosing to achieve clinically-relevant exposure (AUC dose-proportional across 600-1800 mg/m² range); (ii) evaluate novel combination partners against this validated backbone regimen; (iii) assess biomarkers of response (plasma 5-HIAA elevation, cytokine profiles) that correlate with clinical pharmacodynamic observations. The sodium salt formulation (7.5% sodium bicarbonate: 6.67 mg/mL) is specifically recommended for achieving the higher concentrations required for clinical dose translation in murine models [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vadimezan sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.